
1-(2-Methylphenyl)-cyclopropanecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-cyclopropanecarboxaldehyde is an organic compound with the molecular formula C11H12O It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2-methylphenyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of 2-methylstyrene using a suitable carbene precursor. For example, the reaction of 2-methylstyrene with diazomethane in the presence of a catalyst such as copper(I) chloride can yield the desired cyclopropane derivative. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent decomposition of the diazomethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 2-methylcinnamaldehyde to form the corresponding cyclopropane derivative. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-cyclopropanecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(2-Methylphenyl)-cyclopropanecarboxylic acid.
Reduction: 1-(2-Methylphenyl)-cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
1-(2-Methylphenyl)-cyclopropanecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of cyclopropane-containing compounds.
Biology: The compound can be used in studies related to the biological activity of cyclopropane derivatives. It may serve as a model compound for investigating the effects of cyclopropane rings on biological systems.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals that incorporate the cyclopropane moiety. The compound’s structural features may impart desirable pharmacological properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Methylphenyl)-cyclopropanecarboxaldehyde exerts its effects depends on the specific context in which it is used. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring and the cyclopropane ring. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain and rigidity can affect the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-ethanone: A structurally similar compound where the cyclopropane ring is replaced with an ethanone group.
2-Methylcinnamaldehyde: Another related compound with a similar aromatic substitution pattern but lacking the cyclopropane ring.
Cyclopropanecarboxaldehyde: A simpler analog without the aromatic substitution.
Uniqueness
1-(2-Methylphenyl)-cyclopropanecarboxaldehyde is unique due to the presence of both the cyclopropane ring and the 2-methylphenyl group. This combination imparts distinct chemical and physical properties, such as increased ring strain and potential for diverse reactivity. The compound’s structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-methylphenyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOLUXDWEKPXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
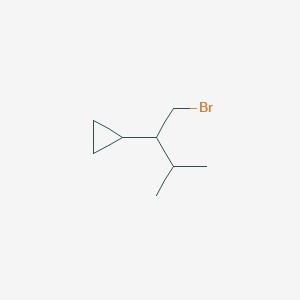
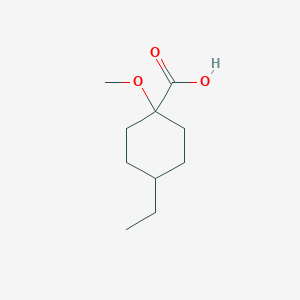
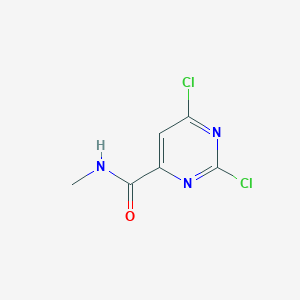
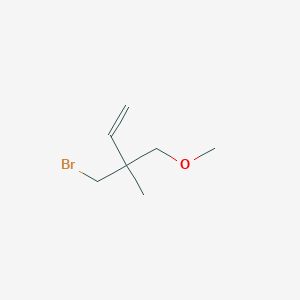
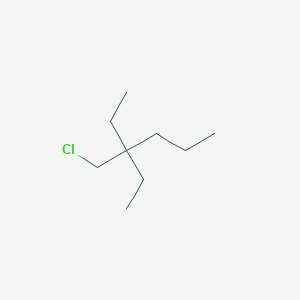

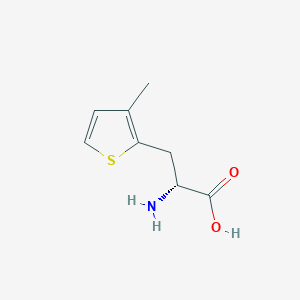
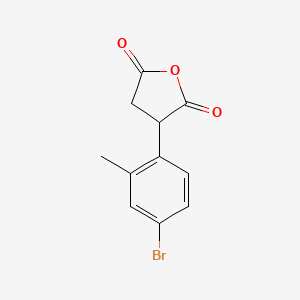
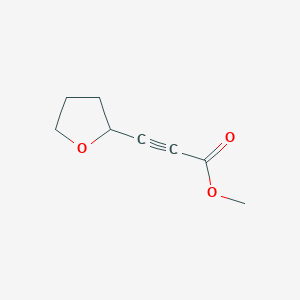
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
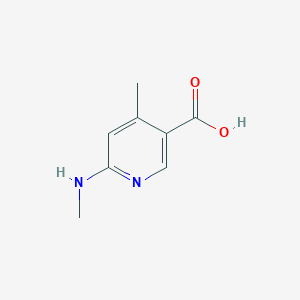
![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
